Ethyl 2-ethyl-5-nitronicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-nitronicotinate typically involves the nitration of ethyl nicotinate followed by alkylation. The nitration process introduces a nitro group at the 5-position of the nicotinate ring.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration and alkylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 2-ethyl-5-nitronicotinate can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-ethyl-5-nitronicotinate is utilized in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-5-nitronicotinate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme activity and protein function .
Comparison with Similar Compounds
Ethyl 2-chloro-5-nitronicotinate: This compound has a similar structure but with a chlorine atom instead of an ethyl group at the 2-position.
Ethyl nicotinate: Lacks the nitro group at the 5-position, making it less reactive in certain chemical reactions.
Uniqueness: Ethyl 2-ethyl-5-nitronicotinate is unique due to the presence of both an ethyl group at the 2-position and a nitro group at the 5-position. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in research .
Biological Activity
Ethyl 2-ethyl-5-nitronicotinate is a derivative of nicotinic acid with a molecular formula of C10H12N2O4. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, synthesizing findings from various studies, including case studies and data tables.
- Molecular Weight : 224.21 g/mol
- Structure : Contains an ethyl ester group, a nitro group at the fifth position, and an ethyl group at the second position on the pyridine ring.
Synthesis
This compound can be synthesized through several methods, primarily involving the nitration of ethyl 2-ethylpyridine-5-carboxylate. The reaction typically employs concentrated sulfuric and nitric acids under controlled temperatures to selectively introduce the nitro group.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through its interactions with specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.
Case Studies
-
Case Study on Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.
- Methodology : Disk diffusion method was used to assess the antibacterial activity.
- Results : The compound showed a broad spectrum of activity, particularly against Gram-positive bacteria.
-
Case Study on Anti-inflammatory Activity
- Objective : To assess the anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology : Cytokine levels were measured using ELISA.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory properties.
Comparative Analysis with Similar Compounds
This compound can be compared with other nitro-substituted nicotinates to highlight its unique properties:
Compound Name | Similarities | Key Features |
---|---|---|
Ethyl 2-methyl-5-nitronicotinate | Structural | Exhibits similar antimicrobial properties |
Ethyl 2-chloro-5-nitronicotinate | Structural | Different reactivity due to electron-withdrawing chloro group |
Ethyl 2-methyl-3-nitronicotinate | Structural | Altered activity profile due to nitro position change |
Properties
IUPAC Name |
ethyl 2-ethyl-5-nitropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-9-8(10(13)16-4-2)5-7(6-11-9)12(14)15/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSDHOSZRZYHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923145-41-9 |
Source
|
Record name | ethyl 2-ethyl-5-nitropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.